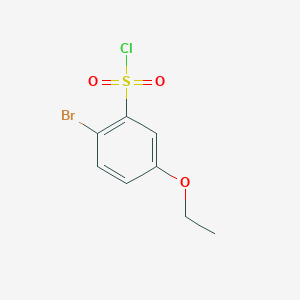

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-5-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWZYJKWDWVOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-5-ethoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: It can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding ethoxy-substituted bromobenzene. The sulfonyl chloride group acts as a strong electrophile, facilitating various nucleophilic substitution reactions.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It enables the formation of sulfonamides and other derivatives through substitution reactions.

Biological Studies

In biological research, this compound is used to modify biomolecules, allowing for the study of enzyme interactions and metabolic pathways. For example, sulfonamides derived from this compound have been shown to inhibit carbonic anhydrase, an important enzyme in many physiological processes.

Medicinal Chemistry

The compound serves as a precursor for synthesizing drugs and diagnostic agents. Its ability to introduce sulfonyl groups enhances the pharmacological properties of various drug candidates.

Industrial Applications

In industrial settings, this compound is employed in producing dyes, pigments, and other specialty chemicals. Its electrophilic nature makes it useful in polymerization reactions and the development of advanced materials.

Case Study 1: Synthesis of Sulfonamides

Research demonstrates that this compound can be effectively used to synthesize various sulfonamides through nucleophilic substitution with amines. This process has been critical in developing antibacterial agents.

Case Study 2: Enzyme Inhibition Studies

A study highlighted how derivatives synthesized from this compound were tested for their ability to inhibit carbonic anhydrase. The results indicated significant inhibition, showcasing its potential in drug development targeting this enzyme.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide or sulfonate linkages. These reactions typically occur through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Substituent Variability and Molecular Properties

The reactivity and physicochemical properties of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-bromo-5-ethoxybenzene-1-sulfonyl chloride and its analogues (Table 1).

Table 1: Structural and Molecular Comparison of Sulfonyl Chloride Analogues

*Calculated molecular weight for C₁₀H₁₂BrClO₄S.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The cyano (–CN) group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride increases electrophilicity at the sulfur center, making it more reactive toward nucleophiles like amines or alcohols .

- Halogen Effects : Bromine and chlorine atoms (e.g., in 5-bromo-2-chlorobenzene-1-sulfonyl chloride) contribute to both steric bulk and electronic withdrawal, enhancing reactivity in substitution reactions .

Physicochemical Properties

- Molecular Weight: Ranges from 280.53 (cyano derivative) to 343.62 (ethoxyethoxy analogue), influencing solubility and melting points. Lower molecular weight compounds may exhibit higher volatility.

- Solubility : Ethoxyethoxy and methoxymethoxy derivatives (e.g., C₁₀H₁₂BrClO₄S and C₈H₇BrClFO₄S) are expected to have increased solubility in polar aprotic solvents due to extended oxygen-containing chains .

- Stability: Methoxy-substituted compounds (e.g., C₇H₆BrClO₃S) are less prone to hydrolysis compared to cyano- or halogen-rich analogues, as noted in stability studies of sulfonyl chlorides .

Biological Activity

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-Bromo-5-ethoxybenzenesulfonic acid with thionyl chloride. The process typically involves refluxing the sulfonic acid in dichloromethane, resulting in a compound with significant electrophilic properties due to the sulfonyl chloride functional group.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide or sulfonate linkages with various nucleophiles, including amines, alcohols, and thiols. This reactivity facilitates modifications of biomolecules, which can be crucial for studying protein interactions and enzyme activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of benzene sulfonamides have shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, suggesting their utility as therapeutic agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 | Inhibits cell proliferation |

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. Compounds derived from this structure have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BnZ derivative 1 | Staphylococcus aureus | 0.015 mg/mL |

| BnZ derivative 2 | Escherichia coli | 0.025 mg/mL |

Study on Anticancer Properties

A study conducted by Ribeiro Morais et al. focused on a series of benzene sulfonamide derivatives, including those based on this compound. The results showed that these compounds significantly suppressed tumor growth in vivo models, confirming their potential as anticancer agents .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial effects of various derivatives against common pathogens. The study found that certain modifications to the benzene ring enhanced antimicrobial potency, indicating that structural variations could lead to improved therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-5-ethoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of a bromo-ethoxybenzene precursor, followed by chlorination. Key parameters include temperature control (optimized between 0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios of chlorinating agents (e.g., PCl₅ or SOCl₂). For example, sulfonyl chloride formation at higher temperatures (>50°C) may lead to decomposition, as observed in analogous sulfonyl chloride syntheses .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (C, H, N, S) and ¹H/¹³C NMR.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Use impervious gloves (e.g., nitrile) and tight-sealing goggles to prevent skin/eye contact, as sulfonyl chlorides are highly reactive and corrosive .

- Conduct reactions in a fume hood with proper ventilation to avoid inhalation of toxic fumes (e.g., HCl gas released during hydrolysis) .

- Store the compound in a cool, dry environment away from moisture and bases to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Analytical Strategy :

- Perform ab initio computational modeling (e.g., DFT) to predict NMR chemical shifts and compare with experimental data. Discrepancies often arise from solvent effects or conformational dynamics .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex derivatives. For example, coupling between the ethoxy group and adjacent substituents may cause unexpected splitting patterns .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Experimental Design :

- Conduct kinetic studies with varying nucleophiles (e.g., amines, alkoxides) to assess reaction rates at the sulfonyl chloride vs. bromine sites. Polar aprotic solvents (e.g., DMF) typically favor sulfonate displacement due to enhanced leaving-group stability .

- Use X-ray crystallography to analyze steric and electronic effects of the ethoxy group on the benzene ring, which may direct nucleophilic attack to specific positions .

Q. How does temperature affect the stability of this compound during long-term storage?

- Stability Analysis :

- Perform accelerated degradation studies at elevated temperatures (e.g., 40°C, 60°C) and monitor hydrolysis via IR spectroscopy (loss of S=O and C-Cl stretches at 1370 cm⁻¹ and 750 cm⁻¹, respectively) .

- Stabilize the compound by storing it under inert gas (argon) with molecular sieves to absorb moisture .

Data-Driven Research Challenges

Q. How can researchers address low yields in coupling reactions using this sulfonyl chloride as an electrophile?

- Troubleshooting :

- Optimize solvent polarity: Low-polarity solvents (e.g., toluene) may reduce side reactions like dimerization.

- Introduce catalytic bases (e.g., DMAP) to enhance nucleophilicity of coupling partners, as demonstrated in analogous sulfonamide syntheses .

- Track byproducts via LC-MS to identify competing pathways (e.g., hydrolysis or elimination) .

Q. What strategies validate the purity of this compound for pharmacological applications?

- Validation Protocol :

- Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify trace impurities (<0.1%).

- Perform elemental analysis to confirm stoichiometry (expected %C: 32.1, %H: 2.7, %S: 8.6) and ICP-MS for heavy metal contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.